1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H30FN5O3S and its molecular weight is 499.61. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow out of the cell. This outflow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. These include the regulation of neuronal excitability and neurotransmitter release, both of which are critical for normal brain function .
Pharmacokinetics
It has been reported that compounds in this series display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .
Result of Action
The activation of GIRK channels by this compound results in hyperpolarization of the cell. This decreases the likelihood of action potential firing, thereby reducing neuronal excitability . This can have various effects at the molecular and cellular level, depending on the specific type of neuron and its role in the nervous system .
Biochemical Analysis
Biochemical Properties
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide plays a crucial role in biochemical reactions, particularly as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . This compound interacts with various enzymes, proteins, and other biomolecules, enhancing the activity of GIRK1/2 channels. The nature of these interactions involves binding to specific sites on the GIRK channels, leading to their activation and subsequent physiological effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to enhance potassium ion flux through GIRK channels, thereby affecting the electrical properties of cells and altering their physiological responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with GIRK channels . This binding leads to the activation of these channels, resulting in increased potassium ion conductance. Additionally, this compound may influence enzyme activity and gene expression, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, with minimal degradation observed . Long-term studies have shown that it maintains its activity and continues to influence cellular function, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects. At higher doses, toxic effects may be observed, indicating a threshold for safe and effective use.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions may affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its activity and function.
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications . These factors ensure that the compound reaches specific compartments or organelles, where it exerts its biochemical effects.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN5O3S/c1-16-23-21(25(32)30(3)19-8-11-29(2)12-9-19)14-22(17-4-6-18(26)7-5-17)27-24(23)31(28-16)20-10-13-35(33,34)15-20/h4-7,14,19-20H,8-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGMHNJVDUBHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N(C)C4CCN(CC4)C)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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